Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine
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Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a dioxole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine typically involves the reaction of benzo[1,3]dioxole derivatives with appropriate benzyl amine derivatives. One common method involves the use of benzo[1,3]dioxole-5-carbaldehyde and 2-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like ethanol at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylamine derivatives.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine is not fully understood. studies suggest that it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of cellular pathways. For example, its antitumor activity may involve the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,3]dioxole-5-carbaldehyde: A precursor in the synthesis of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine.
2-Methoxybenzylamine: Another precursor used in the synthesis.
This compound derivatives: Various derivatives with modifications on the benzylamine moiety.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole ring and a methoxybenzylamine moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-18-14-5-3-2-4-13(14)10-17-9-12-6-7-15-16(8-12)20-11-19-15/h2-8,17H,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXFWQPWQPWGMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354768 |
Source
|
Record name | SBB027980 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418774-45-5 |
Source
|
Record name | SBB027980 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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